![molecular formula C23H28N2O5S2 B4018545 4-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl methanesulfonate](/img/structure/B4018545.png)
4-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl methanesulfonate
Description
Synthesis Analysis
The synthesis of related sulfonate compounds involves practical and improved methodologies, incorporating steps like ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation to produce mesylate derivatives in a cost-effective manner. These processes have been successfully implemented on a pilot plant scale, indicating the feasibility for large-scale production (Yee et al., 2002).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds have been conducted using X-ray diffraction analysis, NMR, IR spectroscopy, and mass spectrometry, revealing intricate details about their molecular configurations and the stability contributed by intramolecular hydrogen bonds (Mikhailov et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving sulfonate compounds often result in the formation of charged aminoxyls, which are soluble in water but associate partially in other solvents, indicating a complex behavior in different chemical environments (Marx & Rassat, 2002). Furthermore, the synthesis of dihydronaphthalene derivatives shows potent antiestrogenic activity, demonstrating the significant biological activity of these compounds (Jones et al., 1979).
Physical Properties Analysis
The physical properties of related sulfonate compounds, including solubility in water and partial association in other solvents, highlight their versatile applications in various solvents and conditions (Marx & Rassat, 2002).
Chemical Properties Analysis
The chemical properties, such as the ability to form charged aminoxyls and demonstrate significant biological activities like antiestrogenic effects, underscore the complex and valuable nature of these compounds in both chemical and biological contexts (Jones et al., 1979; Marx & Rassat, 2002).
properties
IUPAC Name |
[4-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl] methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-6-29-17-11-13(7-10-16(17)30-32(5,27)28)20-24-21(26)19-15-9-8-14(23(2,3)4)12-18(15)31-22(19)25-20/h7,10-11,14H,6,8-9,12H2,1-5H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQJCBAECWRWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2)OS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl methanesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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